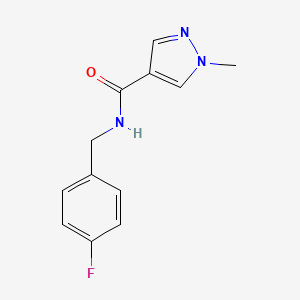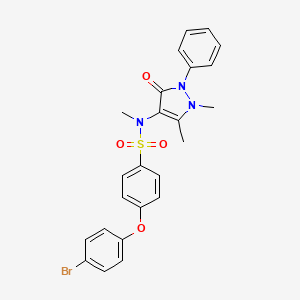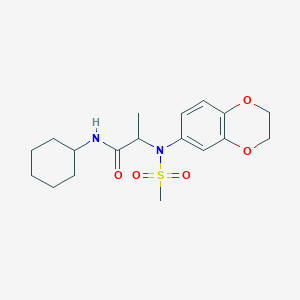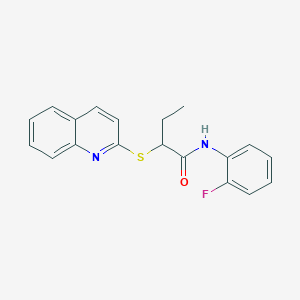
N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide (abbreviated as FMP) is a chemical compound that has gained significant attention in the field of scientific research. FMP has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various applications. In
Mechanism of Action
N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a small molecule inhibitor that targets various signaling pathways in cells. It has been found to inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which play important roles in cell proliferation and survival. This compound has also been found to modulate the activity of various transcription factors such as NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. This compound has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. In addition, this compound has been found to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. This compound has also been found to have high selectivity and potency, making it a promising candidate for various applications. However, this compound also has some limitations. It has been found to have low solubility in aqueous solutions, which may limit its bioavailability. In addition, this compound may have off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide. One direction is to explore its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential in the treatment of autoimmune diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide involves the reaction between 4-fluorobenzylamine and 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to yield this compound in high purity.
Scientific Research Applications
N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been found to have potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune system by regulating cytokine production and may have potential in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-16-8-10(7-15-16)12(17)14-6-9-2-4-11(13)5-3-9/h2-5,7-8H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMLVGCVUNDLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6061338.png)
![4-{6-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6061340.png)
![1-[3-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6061350.png)

![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)

![1-[1-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6061383.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![2-methyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6061399.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6061432.png)